molecular formula C13H19NO2 B13133888 Ethyl 2-amino-3-(tert-butyl)benzoate

Ethyl 2-amino-3-(tert-butyl)benzoate

Cat. No.: B13133888
M. Wt: 221.29 g/mol
InChI Key: RXBTVZLNAILBBE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(tert-butyl)benzoate is a benzoate ester derivative featuring an amino group at the 2-position and a bulky tert-butyl substituent at the 3-position of the aromatic ring. This compound belongs to a broader class of amino-substituted benzoate esters, which are pivotal in synthetic chemistry for applications ranging from pharmaceutical intermediates to polymer initiators . Its structural uniqueness lies in the combination of electron-donating amino and sterically hindering tert-butyl groups, which influence its reactivity, solubility, and metabolic stability compared to simpler alkyl benzoates.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-amino-3-tert-butylbenzoate

InChI

InChI=1S/C13H19NO2/c1-5-16-12(15)9-7-6-8-10(11(9)14)13(2,3)4/h6-8H,5,14H2,1-4H3

InChI Key

RXBTVZLNAILBBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-(tert-butyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-(tert-butyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of mthis compound with ethanol. This reaction can be catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction is usually performed at elevated temperatures to drive the equilibrium towards the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(tert-butyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(tert-butyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(tert-butyl)benzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name Substituents Ester Group Key Properties/Applications Reference
Ethyl 2-amino-3-(tert-butyl)benzoate 2-amino, 3-tert-butyl Ethyl High steric hindrance; potential catalyst in asymmetric synthesis
Methyl 2-amino-3-nitrobenzoate 2-amino, 3-nitro Methyl Electron-withdrawing nitro group enhances reactivity in electrophilic substitutions
Ethyl 4-(dimethylamino)benzoate 4-dimethylamino Ethyl High reactivity as a co-initiator in resin cements; superior degree of polymer conversion
Methyl 4-(carbamoylamino)benzoate 4-carbamoylamino Methyl Explored as an aquaporin inhibitor; moderate solubility in polar solvents
Ethyl 2-amino-3-(4-fluorophenyl)propanoate 2-amino, 3-(4-fluorophenyl) Ethyl Fluorine substituent improves metabolic stability and bioavailability

Stability and Metabolism

  • Hydrolytic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters due to longer alkyl chains. For instance, ethyl benzoate showed 40% lower hydrolysis in rat liver microsomes compared to methyl benzoate, attributed to reduced carboxylesterase (CES) affinity .

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